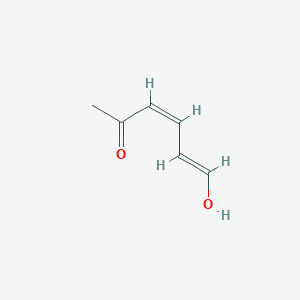
2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is an organic compound characterized by its unique structure, which includes a hexadienal backbone with a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as hexadiene and appropriate hydroxylating agents.
Reaction Conditions: The reaction conditions may include specific catalysts, solvents, and temperature controls to ensure the correct (E,Z) configuration.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadienal derivatives, while reduction could produce hexadienol compounds.
Scientific Research Applications
2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group and the conjugated double bonds play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienal: Lacks the hydroxyl group, making it less reactive in certain reactions.
5-Hydroxyhexanal: Has a different arrangement of double bonds, affecting its chemical properties.
2,4-Hexadienal,5-hydroxy-,(E,E): Different geometric isomer with distinct reactivity.
Uniqueness
2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is unique due to its specific (E,Z) configuration and the presence of both a hydroxyl group and conjugated double bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3Z,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2-,5-3+ |
InChI Key |
YLUVSOSEFIBPKJ-VOERYJCWSA-N |
Isomeric SMILES |
CC(=O)/C=C\C=C\O |
Canonical SMILES |
CC(=O)C=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)


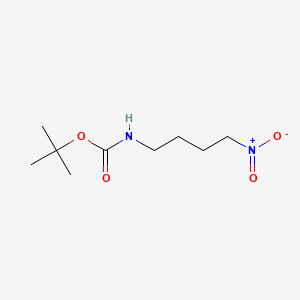

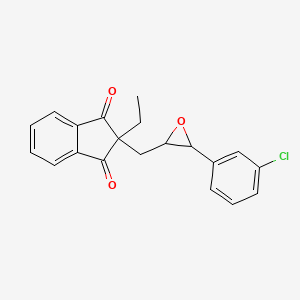
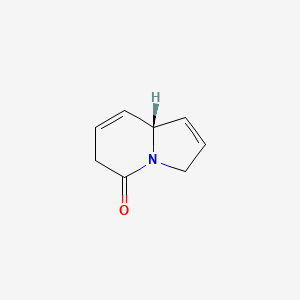
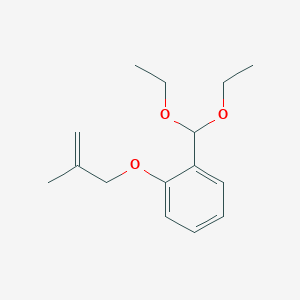
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
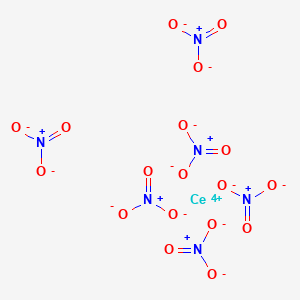
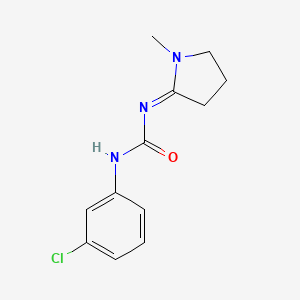
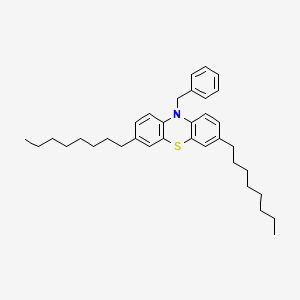
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
